Gumelutamide

Androgen Receptor Binding Affinity Prostate Cancer

Gumelutamide (developmental code TAS3681) is a tetrahydropyridopyrimidine-based small-molecule androgen receptor (AR) antagonist with a molecular weight of 420.89 g/mol and formula C22H21ClN6O. It is classified as a second-generation, nonsteroidal antiandrogen and is currently under clinical investigation for metastatic castration-resistant prostate cancer (mCRPC).

Molecular Formula C22H21ClN6O
Molecular Weight 420.9 g/mol
CAS No. 1831085-48-3
Cat. No. B12397225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGumelutamide
CAS1831085-48-3
Molecular FormulaC22H21ClN6O
Molecular Weight420.9 g/mol
Structural Identifiers
SMILESCC(C)(C1=CN=C(C=C1)NC2=NC=NC3=C2CCN(C3)C4=CC(=C(C=C4)C#N)Cl)O
InChIInChI=1S/C22H21ClN6O/c1-22(2,30)15-4-6-20(25-11-15)28-21-17-7-8-29(12-19(17)26-13-27-21)16-5-3-14(10-24)18(23)9-16/h3-6,9,11,13,30H,7-8,12H2,1-2H3,(H,25,26,27,28)
InChIKeyTYOPGJVWUJIKHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gumelutamide (TAS3681) CAS 1831085-48-3: Technical Baseline for Procurement and Research


Gumelutamide (developmental code TAS3681) is a tetrahydropyridopyrimidine-based small-molecule androgen receptor (AR) antagonist with a molecular weight of 420.89 g/mol and formula C22H21ClN6O . It is classified as a second-generation, nonsteroidal antiandrogen and is currently under clinical investigation for metastatic castration-resistant prostate cancer (mCRPC) [1]. Unlike first-generation antiandrogens, Gumelutamide functions as a pure AR antagonist and demonstrates the capacity to downregulate both full-length AR (AR-FL) and pathogenic splice variants (AR-Vs) including AR-V7 [2].

Why Generic Substitution of Gumelutamide (TAS3681) Fails in AR-Targeted Prostate Cancer Research


Substituting Gumelutamide with other approved second-generation antiandrogens (e.g., enzalutamide, apalutamide, darolutamide) or first-generation agents (e.g., bicalutamide) is scientifically invalid due to profound mechanistic and functional divergence. Standard-of-care AR signaling inhibitors (ARSIs) primarily act through competitive antagonism at the ligand-binding domain, whereas Gumelutamide exerts a dual mechanism: potent AR antagonism (Ki 7.39 nM WT) coupled with active downregulation of AR-FL and constitutively active splice variants (AR-V7) at the translational level [1]. Critically, this translates to maintained efficacy against specific AR mutations (e.g., F877L/T878A, H875Y/T878A) and cellular contexts that confer high-level resistance to enzalutamide and darolutamide [1]. Furthermore, in AR-overexpressing VCaP cells, Gumelutamide effectively suppresses proliferation while enzalutamide demonstrates markedly reduced activity [1]. These data underscore that procurement decisions cannot be based solely on class membership; the specific chemical entity dictates experimental outcomes in resistant and aberrant AR-driven models.

Quantitative Comparative Evidence for Gumelutamide (TAS3681) vs. Key Androgen Receptor Antagonists


Superior Potency in Wild-Type AR Binding Affinity (Ki) Compared to Bicalutamide and Apalutamide

Gumelutamide demonstrates a binding affinity constant (Ki) of 7.39 nM for wild-type androgen receptor (AR), which is substantially more potent than the first-generation agent bicalutamide. While direct Ki data for bicalutamide is not available in the same assay, its reported IC50 of approximately 160 nM in cellular transactivation assays implies significantly weaker target engagement. More notably, this Ki value is also numerically lower than the reported binding IC50 of 16 nM for apalutamide, a structurally distinct second-generation AR antagonist , suggesting higher intrinsic affinity.

Androgen Receptor Binding Affinity Prostate Cancer

Unique Downregulation of Full-Length AR and Splice Variant 7 (AR-V7) Protein Levels

A key limitation of current AR signaling inhibitors (ARSIs) like enzalutamide is their inability to suppress constitutively active AR splice variants (notably AR-V7) which drive resistance [1]. In a direct head-to-head comparison using enzalutamide-resistant SAS MDV No. 3-14 cells, Gumelutamide reduced AR-FL and AR-V7 protein levels, whereas enzalutamide did not reduce AR-V7 protein levels [1]. Quantitatively, treatment with 3 μM Gumelutamide resulted in a substantial decrease in both AR-FL and AR-V7 protein band intensity on Western blot analysis relative to the vehicle control, a reduction not observed with equimolar enzalutamide [1].

AR-V7 Splice Variant Translational Downregulation Resistance Mechanism

Potent Antiproliferative Activity in Enzalutamide-Resistant Cellular Contexts

Gumelutamide demonstrates potent and concentration-dependent suppression of cell growth in enzalutamide-resistant cells, a setting where enzalutamide loses efficacy [1]. In the SAS MDV No. 3-14 resistant cell line, 1 μM Gumelutamide reduced viable cell number to approximately 20-30% of control after 6 days, whereas 1 μM enzalutamide showed no significant inhibition (viable cells remained >90% of control) [1]. This functional divergence highlights the compound's unique utility in studying post-enzalutamide progression models.

Drug Resistance Cell Proliferation Enzalutamide CRPC

In Vivo Tumor Growth Suppression in Enzalutamide-Resistant Xenograft Models

The in vitro resistance-bypassing activity of Gumelutamide translates to significant in vivo efficacy [1]. In a subcutaneous xenograft model using enzalutamide-resistant SAS MDV No. 3-14 cells, oral administration of Gumelutamide at 15 mg/kg twice daily resulted in marked tumor growth inhibition. At day 26 post-implantation, the relative tumor volume (RTV) in the Gumelutamide group was approximately 2.5, compared to an RTV of >8 in the vehicle control group [1]. Conversely, enzalutamide (30 mg/kg once daily) failed to suppress tumor growth, with RTV curves indistinguishable from vehicle [1].

Xenograft In Vivo Efficacy Tumor Volume Enzalutamide Resistance

Superior Inhibition of Proliferation in AR-Overexpressing Cells vs. Enzalutamide

AR overexpression is a well-documented mechanism of resistance to enzalutamide [1]. In a direct comparative analysis using VCaP prostate cancer cells (which overexpress AR), 1 μM Gumelutamide suppressed DHT-induced cell proliferation by >80%, while 1 μM enzalutamide achieved only partial inhibition (approx. 30-40%) [1]. This difference was statistically significant and correlated with Gumelutamide's capacity to downregulate AR protein levels, a property lacking in enzalutamide [1].

AR Overexpression Cell Proliferation VCaP Resistance Mechanism

Pure Antagonist Activity Against Broad Spectrum of Enzalutamide- and Darolutamide-Resistant AR Mutations

Many second-generation antiandrogens can exhibit partial agonist activity in the context of specific point mutations within the AR ligand-binding domain (LBD), paradoxically promoting tumor growth [1]. Gumelutamide has been characterized as a pure antagonist across a broad panel of clinically relevant LBD mutants. Specifically, it fully blocks the transcriptional activity of the F877L/T878A and H875Y/T878A double mutants (which confer resistance to enzalutamide) as well as the V716M and H875Y single mutants (which confer resistance to darolutamide) [1]. In contrast, enzalutamide shows partial agonism for F877L/T878A and darolutamide shows partial agonism for V716M [1].

AR Mutations Ligand-Binding Domain Agonism Resistance

High-Impact Application Scenarios for Gumelutamide (TAS3681) Based on Differential Evidence


Mechanistic Studies of Enzalutamide-Resistance and AR-V7 Driven Transcription

Use Gumelutamide as the positive control or intervention agent in cellular and in vivo models featuring enzalutamide-resistant prostate cancer cells (e.g., SAS MDV No. 3-14 or AR-overexpressing VCaP). Based on direct comparative evidence, Gumelutamide uniquely downregulates AR-V7 protein and suppresses proliferation in these contexts, while enzalutamide is ineffective [1]. This scenario is ideal for generating robust, publishable data on novel combination therapies or resistance reversal mechanisms.

Evaluation of Antitumor Efficacy in Xenograft Models of Aberrant AR Signaling

Employ Gumelutamide in in vivo pharmacodynamics studies utilizing AR-V7-positive or enzalutamide-resistant xenografts. The demonstrated reduction in relative tumor volume (RTV approx. 2.5 at 15 mg/kg BID) compared to enzalutamide's lack of effect (RTV >8) provides a clear efficacy benchmark [1]. This application supports translational research aimed at validating new biomarkers or imaging agents in a robust, treatment-refractory setting.

Screening and Characterization of AR Ligand-Binding Domain (LBD) Mutants

In luciferase-based or cellular growth assays expressing specific AR mutants (e.g., F877L/T878A, H875Y/T878A, V716M), Gumelutamide should be used to establish a baseline of pure antagonism. This is critical because enzalutamide and darolutamide exhibit partial agonism for certain mutants, which can confound interpretation of mutant-specific drug sensitivity [1]. Procurement of Gumelutamide is essential for laboratories conducting structure-function analysis of AR resistance alleles.

Translational Pharmacodynamic Studies in Clinical Trial Support

For academic or industry laboratories supporting Phase 1/2 clinical trials of AR-targeting agents, Gumelutamide serves as a critical reference standard. Its distinct mechanism (AR/AR-V7 downregulation) and demonstrated efficacy in post-ARSI settings [1] align with the patient populations enrolled in NCT02566772 and related studies [2]. Use of this compound in correlative science studies (e.g., biomarker analysis in CTCs or tissue explants) strengthens the clinical relevance of preclinical findings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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